

Phenyltin Trichloride: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenyltin trichloride**

Cat. No.: **B074287**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of **phenyltin trichloride**. The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the chemical behavior of this organotin compound. This guide summarizes available quantitative data, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of **phenyltin trichloride**'s lifecycle.

Chemical and Physical Properties

Phenyltin trichloride ($C_6H_5SnCl_3$) is an organotin compound characterized by a phenyl group and three chlorine atoms attached to a central tin atom. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture.^{[1][2]} Its sensitivity to light and moisture dictates its handling and storage conditions, which should be in a cool, dark place under an inert atmosphere.^[3]

Table 1: Physical and Chemical Properties of **Phenyltin Trichloride**

Property	Value	Reference(s)
CAS Number	1124-19-2	
Molecular Formula	C ₆ H ₅ Cl ₃ Sn	
Molecular Weight	302.17 g/mol	
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	-31 °C	[4]
Boiling Point	142-143 °C at 25 mmHg	
Density	1.839 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.585	
Solubility	Reacts with water. Soluble in chloroform and methanol.	[4]
Flash Point	>110 °C (>230 °F)	[5]

Stability of Phenyltin Trichloride

Phenyltin trichloride is known to be unstable under certain environmental conditions, primarily due to its susceptibility to hydrolysis and photolysis. While specific kinetic data for **phenyltin trichloride** is limited in publicly available literature, its general behavior can be inferred from studies on related organotin compounds and established chemical principles.

Hydrolytic Stability

Phenyltin trichloride is highly reactive towards water, undergoing hydrolysis to form various phenyltin hydroxide and oxide species.[\[1\]](#)[\[2\]](#) The rate and extent of hydrolysis are dependent on the pH of the aqueous solution. While specific rate constants for **phenyltin trichloride** are not readily available, the general mechanism involves the stepwise replacement of the chloro ligands with hydroxyl groups.

The degradation pathway is expected to proceed from monophenyltin (MPT) species to inorganic tin. This is analogous to the degradation of other organotins.[\[6\]](#)

Photolytic Stability

Phenyltin trichloride is sensitive to light.^[3] Photodegradation is a significant pathway for the breakdown of phenyltin compounds in the environment. Studies on triphenyltin (TPT) have shown that photolysis contributes to its degradation to diphenyltin (DPT) and subsequently to monophenyltin (MPT) and inorganic tin.^[7] It is expected that **phenyltin trichloride** would also undergo photolytic degradation, likely involving the cleavage of the tin-carbon bond.

Thermal Stability

Information on the specific thermal decomposition temperature of **phenyltin trichloride** is not detailed in the available literature. However, safety data sheets indicate that hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen chloride, are formed upon combustion.^[5]

Degradation Pathways

The degradation of **phenyltin trichloride** in the environment proceeds through a combination of abiotic and biotic pathways, leading to the formation of less substituted phenyltin compounds and ultimately inorganic tin.

Abiotic Degradation

Hydrolysis: As mentioned, hydrolysis is a primary abiotic degradation pathway for **phenyltin trichloride**. The initial step is the formation of monophenyltin hydroxide species.

Photolysis: Photodegradation in aquatic systems and on soil surfaces is another important abiotic process. UV radiation can lead to the cleavage of the phenyl group from the tin atom.

Biotic Degradation

Microbial degradation is a key process in the environmental fate of phenyltin compounds. The established biotic degradation pathway for higher phenyltin compounds is a sequential dephenylation:

Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn)

Studies on triphenyltin in soil have demonstrated this stepwise degradation. One study reported a half-life of 27 to 33 days for triphenyltin in non-sterilized soil, indicating the significant role of microorganisms in its breakdown.^[8] It is reasonable to assume that monophenyltin species, such as those formed from the hydrolysis of **phenyltin trichloride**, would be further biodegraded to inorganic tin.

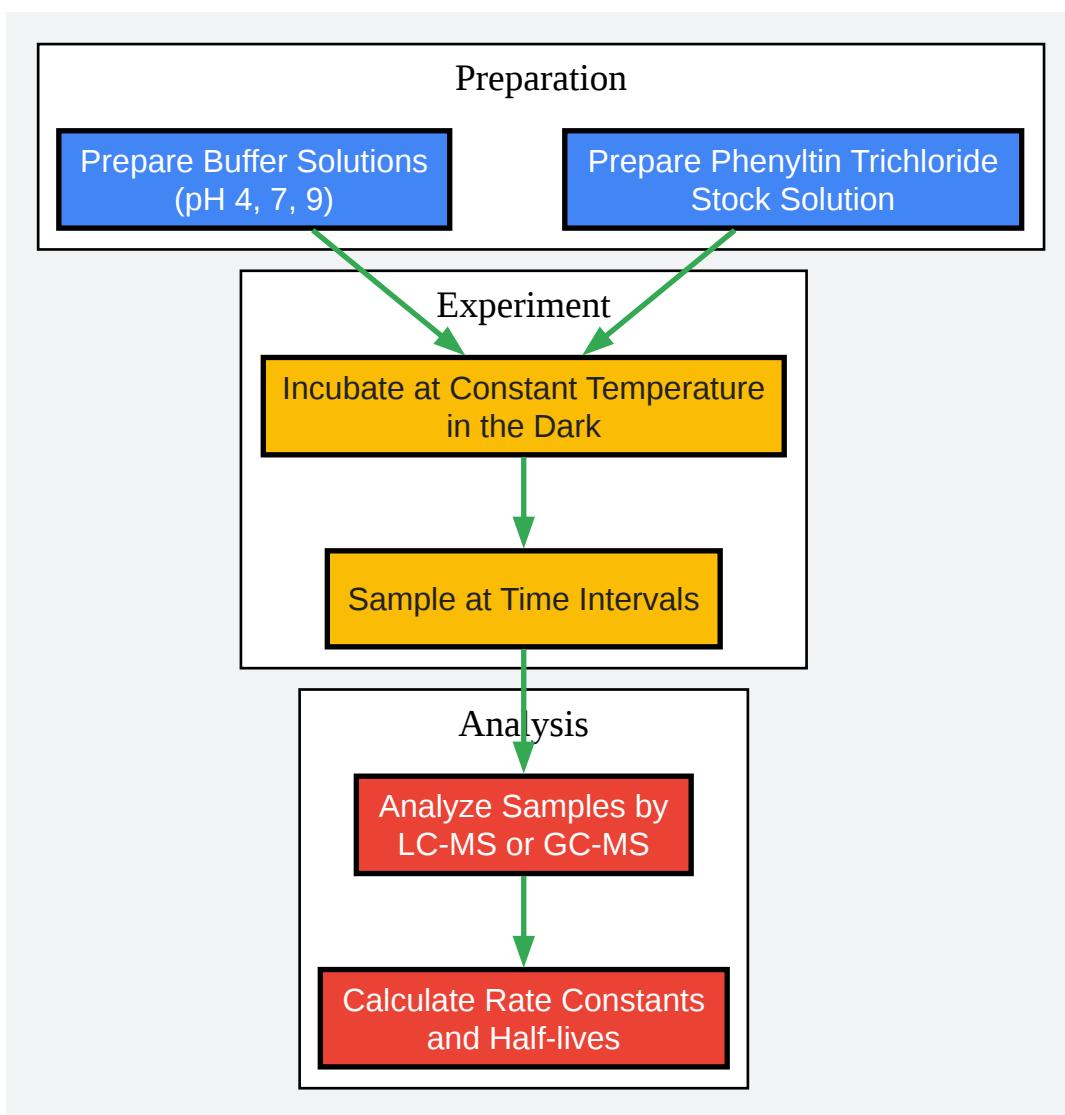
[Click to download full resolution via product page](#)

Caption: General biodegradation pathway of phenyltin compounds.

Experimental Protocols

Detailed experimental protocols for assessing the stability and degradation of **phenyltin trichloride** can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)


This protocol outlines a general procedure to determine the rate of hydrolysis of a substance as a function of pH.^{[9][10][11]}

Objective: To determine the hydrolysis rate of **phenyltin trichloride** at different pH values (e.g., 4, 7, and 9).

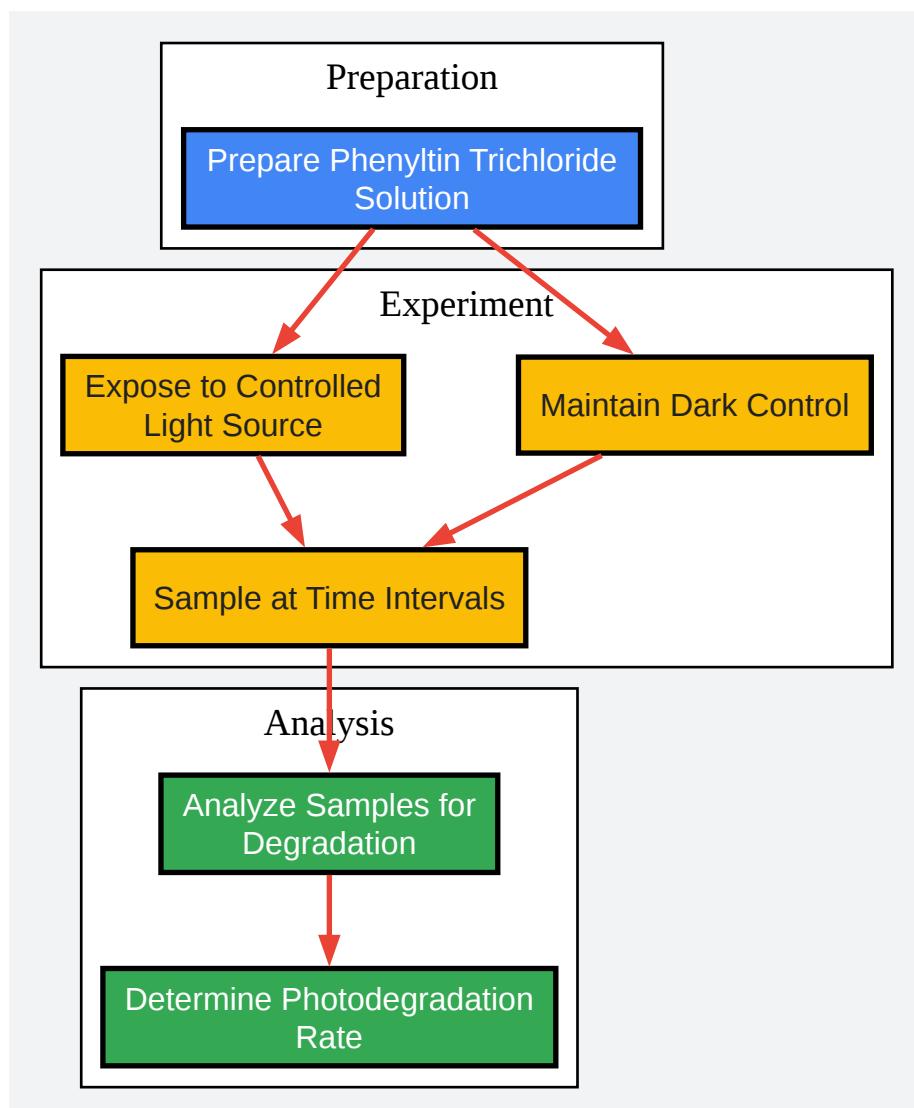
Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Preparation: Prepare a stock solution of **phenyltin trichloride** in a suitable organic solvent (e.g., acetonitrile) if it is not readily soluble in water. The final concentration in the test solutions should not exceed half of its water solubility.
- Incubation: Add a small volume of the stock solution to the buffer solutions in sterile, dark containers. Incubate the solutions at a constant temperature (e.g., 25 °C).

- Sampling: At appropriate time intervals, withdraw samples from each solution.
- Analysis: Quench the hydrolysis reaction immediately (e.g., by acidification or addition of a complexing agent) and analyze the concentration of **phenyltin trichloride** and its degradation products using a validated analytical method (e.g., LC-MS or GC-MS after derivatization).
- Data Analysis: Determine the rate constants and half-lives for the hydrolysis at each pH.

[Click to download full resolution via product page](#)

Caption: Workflow for a hydrolysis stability study.


Photostability Study

A general protocol for assessing the photostability of a chemical can be adapted from international guidelines.

Objective: To evaluate the degradation of **phenyltin trichloride** under controlled light exposure.

Methodology:

- Sample Preparation: Prepare a solution of **phenyltin trichloride** in a photochemically inert solvent (e.g., water or acetonitrile).
- Light Exposure: Expose the sample solution to a controlled light source that mimics natural sunlight (e.g., a xenon arc lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but shielded from light.
- Sampling: At defined time intervals, take aliquots of the exposed and dark control solutions.
- Analysis: Analyze the samples for the concentration of **phenyltin trichloride** and the formation of degradation products using a suitable analytical method.
- Data Analysis: Determine the photodegradation rate constant and half-life.

[Click to download full resolution via product page](#)

Caption: Workflow for a photostability study.

Analytical Methods for Degradation Products

The analysis of **phenyltin trichloride** and its degradation products (DPT and MPT species) typically requires chromatographic separation followed by sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the speciation of organotin compounds. However, due to the low volatility of phenyltin compounds, a derivatization step is usually required to convert them into more volatile forms.[\[12\]](#)[\[13\]](#)[\[14\]](#)

General Procedure:

- Extraction: Extract the phenyltin compounds from the sample matrix using a suitable solvent.
- Derivatization: React the extracted compounds with a derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent) to form volatile ethylated or pentylated derivatives.
- GC-MS Analysis: Separate the derivatized compounds on a gas chromatograph and detect them using a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing phenyltin compounds without the need for derivatization.^{[1][14]} Reversed-phase liquid chromatography is commonly used for the separation of these compounds.^{[1][15]}

General Procedure:

- Extraction: Extract the phenyltin compounds from the sample matrix.
- LC Separation: Separate the compounds on a reversed-phase HPLC column using a suitable mobile phase.
- MS Detection: Detect the separated compounds using a mass spectrometer, often with electrospray ionization (ESI).

Conclusion

Phenyltin trichloride is a reactive organotin compound that undergoes degradation through hydrolysis, photolysis, and biodegradation. The primary degradation pathway involves the sequential loss of the phenyl group, ultimately leading to the formation of inorganic tin. While specific quantitative stability data for **phenyltin trichloride** is not extensively available, established analytical methods and standardized testing protocols provide a robust framework for its stability assessment. Further research is warranted to generate specific kinetic data to better predict the environmental fate and persistence of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of butyltin and phenyltin species by reversed-phase liquid chromatography and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyltin Trichloride | 1124-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 4. PHENYLTIN TRICHLORIDE | 1124-19-2 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyltin Trichloride: A Technical Guide to Stability and Degradation Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074287#phenyltin-trichloride-stability-and-degradation-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com